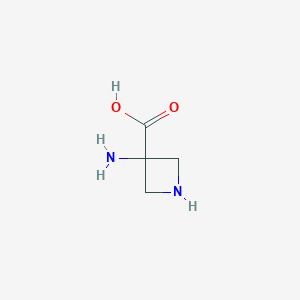

3-Aminoazetidine-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminoazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-4(3(7)8)1-6-2-4/h6H,1-2,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSBPJSOVRGSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567105 | |

| Record name | 3-Aminoazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138650-25-6 | |

| Record name | 3-Aminoazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Aminoazetidine-3-carboxylic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoazetidine-3-carboxylic acid is a conformationally constrained, non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring imparts unique structural properties to molecules, influencing their binding affinity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this valuable building block, offering insights for its effective utilization in the design of novel therapeutics.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and biological behavior. While extensive experimental data for the unprotected form is limited in publicly available literature, we can infer and predict key characteristics based on its structure and data from its derivatives.

Structure and Conformation

The core structure consists of a four-membered azetidine ring substituted with both an amino and a carboxylic acid group at the 3-position. This geminal disubstitution creates a chiral center, and the molecule can exist as enantiomers. The strained azetidine ring adopts a puckered conformation, which restricts the rotational freedom around the Cα-Cβ bonds, a key feature exploited in peptidomimetics and drug design.

pKa Values

Table 1: Predicted and Related pKa Values

| Functional Group | Compound | Predicted/Related pKa | Reference |

| Amino Group | 1-Boc-3-(Amino)azetidine | 8.29 ± 0.20 | [1] |

| Azetidine Nitrogen | Azetidine | 11.29 | [2] |

Solubility

The zwitterionic nature of this compound suggests it will be soluble in water and other polar protic solvents. Its solubility is expected to be pH-dependent, with increased solubility at pH values above and below its isoelectric point. In contrast, it is likely to have low solubility in nonpolar organic solvents. The Boc-protected derivative, 1-Boc-3-(Amino)azetidine, is reported to be soluble in DMSO, methanol, and water[1].

Stability

The azetidine ring is susceptible to ring-opening reactions under certain conditions due to its inherent ring strain. However, it is generally more stable than the three-membered aziridine ring[3]. The stability of this compound will be influenced by pH and temperature. Under strongly acidic or basic conditions, or at elevated temperatures, degradation through ring-opening or other pathways may occur. For its non-aminated counterpart, azetidine-3-carboxylic acid, it is stable under recommended storage conditions but is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[4].

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra for the unprotected compound are not widely published, the expected features can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two diastereotopic methylene protons of the azetidine ring, likely appearing as complex multiplets. A signal for the methine proton at the 3-position would also be present. The chemical shifts of the N-H and O-H protons will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon at the 3-position, the two methylene carbons of the azetidine ring, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to resonate in the range of 170-180 ppm[5].

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band from the carboxylic acid, expected around 1700-1750 cm⁻¹[].

-

N-H stretching bands from the amino group in the region of 3200-3500 cm⁻¹.

-

C-N stretching vibrations of the azetidine ring.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (116.12 g/mol ). Fragmentation patterns would likely involve loss of water, carbon dioxide, and cleavage of the azetidine ring.

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of research, enabling its use as a versatile building block.

Synthetic Strategies

The synthesis of unprotected this compound is challenging due to the need for orthogonal protecting groups. A common strategy involves the synthesis of a protected precursor, followed by deprotection. For instance, N-Boc and ester protected derivatives can be synthesized, and then the protecting groups can be removed under appropriate conditions.

Experimental Protocol: Deprotection of N-Boc-3-aminoazetidine-3-carboxylic acid

A common method for the deprotection of the N-Boc group involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Dissolution: Dissolve the N-Boc protected this compound derivative in a suitable solvent, such as dichloromethane (DCM) or dioxane.

-

Acid Treatment: Add an excess of the deprotecting agent (e.g., a 1:1 mixture of TFA in DCM, or a 4M solution of HCl in dioxane).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product, the hydrochloride or trifluoroacetate salt of this compound, can then be purified by recrystallization or chromatography.

Caption: Workflow for the deprotection of N-Boc-3-aminoazetidine-3-carboxylic acid.

Reactivity

The reactivity of this compound is dictated by its three main functional components: the primary amino group, the carboxylic acid, and the azetidine ring nitrogen.

-

Amino Group: The primary amino group can undergo standard reactions such as acylation, alkylation, and Schiff base formation.

-

Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, and other acid derivatives using standard coupling reagents.

-

Azetidine Ring: The azetidine nitrogen is a secondary amine and can be functionalized, for example, by alkylation or acylation, often after protection of the primary amino group and carboxylic acid. The ring itself can undergo ring-opening reactions under strain-releasing conditions.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry.

Peptidomimetics and Constrained Peptides

Incorporation of this compound into peptide sequences introduces a rigid turn, influencing the overall conformation of the peptide. This conformational constraint can lead to increased receptor binding affinity and selectivity, as well as enhanced metabolic stability by reducing susceptibility to proteolytic degradation.

Scaffold for Novel Heterocycles

The functional groups of this compound provide handles for the synthesis of more complex heterocyclic systems. The azetidine ring can serve as a central scaffold for the construction of diverse chemical libraries for high-throughput screening.

Caption: Key application areas of this compound.

Conclusion

This compound is a fascinating and synthetically useful building block with significant potential in drug discovery. Its rigid, four-membered ring system offers a unique tool for medicinal chemists to design conformationally constrained molecules with improved biological properties. While further experimental characterization of the unprotected amino acid is warranted, the available data on its derivatives and related structures provide a strong foundation for its application in the development of next-generation therapeutics.

References

A Technical Guide to the Structural Elucidation of 3-Aminoazetidine-3-carboxylic Acid

This guide provides an in-depth exploration of the analytical methodologies required for the comprehensive structural elucidation of 3-Aminoazetidine-3-carboxylic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its constrained four-membered ring imparts unique conformational properties to peptides and other bioactive molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices.

Introduction: The Significance of a Constrained Scaffold

This compound is a conformationally restricted analog of both α- and β-amino acids. The inherent rigidity of the azetidine ring can lead to peptides with unique folding patterns and improved resistance to proteolytic degradation, making it a valuable building block in the design of novel therapeutics.[1] The precise characterization of its three-dimensional structure is paramount for understanding its biological activity and for its rational incorporation into larger molecules.

This guide will detail a multi-pronged analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to achieve unambiguous structure confirmation.

Part 1: Synthesis and Purification Overview

A robust analytical workflow begins with a well-defined synthetic route and rigorous purification. While multiple synthetic strategies exist[3][4], a common approach involves the use of protecting groups to control reactivity. The following diagram illustrates a generalized synthetic and purification workflow.

Caption: Generalized workflow for the synthesis and purification of this compound.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each atom.[5] For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments is essential.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product.

-

Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., -NH₂ and -COOH).[5]

-

Internal Standard: Add a small amount of an internal standard (e.g., TSP for D₂O, TMS for organic solvents) for accurate chemical shift referencing.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Azetidine Ring Protons: The protons on the four-membered ring will typically appear as complex multiplets due to geminal and vicinal coupling. The non-equivalent methylene protons will exhibit distinct signals.

-

Exchangeable Protons: The amine (-NH₂) and carboxylic acid (-COOH) protons will appear as broad singlets, and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In D₂O, these protons will exchange with deuterium and their signals will disappear, a key diagnostic feature.

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate at the downfield end of the spectrum (typically ~170-180 ppm).

-

Quaternary Carbon: The C3 carbon, substituted with both the amino and carboxyl groups, will appear as a quaternary signal.

-

Azetidine Ring Carbons: The methylene carbons of the azetidine ring will appear in the aliphatic region of the spectrum.

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -COOH | 10-13 (broad s) | 170-180 |

| -NH₂ | 2-5 (broad s) | - |

| Azetidine CH₂ | 3.5-4.5 (m) | 40-50 |

| Quaternary C3 | - | 55-65 |

Note: These are approximate ranges and can vary based on solvent and pH.

Two-dimensional NMR experiments are crucial for assembling the molecular structure.

Caption: Logical workflow for structure elucidation using 2D NMR techniques.

-

COSY (Correlated Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity of the methylene protons within the azetidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the azetidine ring carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for confirming the attachment of the carboxylic acid group to the C3 carbon of the azetidine ring.

Mass Spectrometry: Determining the Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass of the molecule and, consequently, its elemental composition.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use it to calculate the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄H₈N₂O₂ |

| Exact Mass | 116.0586 |

| [M+H]⁺ (Calculated) | 117.0664 |

| [M+H]⁺ (Observed) | 117.0662 (example) |

| Mass Accuracy | < 5 ppm |

The observed mass should be within 5 ppm of the calculated mass to confidently confirm the molecular formula.

Part 3: X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide strong evidence for the structure, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state.[6]

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).[7]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.[7]

The resulting crystal structure will provide precise bond lengths, bond angles, and torsional angles, offering invaluable insight into the conformation of the azetidine ring.

Caption: Key stages in determining a molecular structure by X-ray crystallography.

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy defines the covalent framework, high-resolution mass spectrometry confirms the elemental composition, and X-ray crystallography provides the definitive three-dimensional structure. By following the protocols and understanding the rationale outlined in this guide, researchers can confidently and accurately characterize this important building block for drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of azetidine-3-carboxylic acid | Semantic Scholar [semanticscholar.org]

- 4. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Importance of 3-Aminoazetidine-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Executive Summary

This technical guide provides an in-depth exploration of the biological activity and therapeutic potential of 3-Aminoazetidine-3-carboxylic acid and its derivatives. As a conformationally constrained non-proteinogenic amino acid, this scaffold has emerged as a versatile building block in medicinal chemistry. Its rigid four-membered ring system imparts unique stereochemical properties to molecules, leading to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. This guide will delve into the synthesis, diverse pharmacological activities—including triple reuptake inhibition for depression and GABA uptake inhibition for neurological disorders—and its applications as a critical component in peptide and linker technologies for advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will provide detailed experimental protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging this promising scaffold for the next generation of therapeutics.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to the unique conformational constraints it imposes on molecular structures.[1] Unlike more flexible aliphatic chains or larger ring systems, the puckered and rigid nature of the azetidine scaffold can lock a molecule into a specific three-dimensional orientation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced affinity and selectivity. The incorporation of azetidine moieties can also improve metabolic stability by blocking sites of oxidative metabolism and can enhance aqueous solubility and cell permeability.

This compound stands out as a particularly valuable building block. It combines the conformational rigidity of the azetidine ring with the versatile chemical handles of an amino group and a carboxylic acid. This unique combination allows for its use as a constrained amino acid analog in peptides, influencing their secondary structure and proteolytic stability.[1] Furthermore, it serves as a versatile scaffold for the synthesis of a wide array of biologically active small molecules.[2]

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis of 3-aminoazetidine derivatives often commences from commercially available precursors such as Boc-protected 3-azetidinone. A common synthetic strategy involves reductive amination to introduce the amino group at the 3-position. The choice of protecting groups, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), is crucial for controlling the reactivity at the nitrogen atom during subsequent synthetic steps, particularly in peptide synthesis.[1]

A representative synthetic scheme for a 3-aminoazetidine derivative is outlined below:

References

The Strategic Incorporation of 3-Aminoazetidine-3-carboxylic Acid: A Proline Analog for Enhanced Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of peptidomimetics and drug discovery, the quest for novel building blocks that confer enhanced structural and functional properties to peptides is perpetual. This technical guide delves into the core of a promising proline analog, 3-aminoazetidine-3-carboxylic acid (Aze(NH2)). We will explore its synthesis, unique conformational influence on peptide secondary structures, and its implications for proteolytic stability and receptor engagement. This document serves as a comprehensive resource for researchers aiming to leverage the distinct advantages of this constrained amino acid in the rational design of next-generation peptide-based therapeutics.

Introduction: The Imperative for Proline Analogs in Peptide Design

Proline, with its unique cyclic side chain, plays a pivotal role in dictating the conformation of peptides and proteins. Its restricted ψ (psi) dihedral angle often induces turns in the peptide backbone, particularly the β-turn, a critical secondary structure motif involved in molecular recognition and biological activity. However, the native proline residue is not without its limitations. The cis-trans isomerization of the X-Pro peptide bond is a slow process that can be a rate-limiting step in protein folding and can lead to conformational heterogeneity in synthetic peptides.[1] Furthermore, proline-containing peptides are susceptible to cleavage by specific proteases.[2]

To overcome these challenges and to fine-tune the conformational and biophysical properties of peptides, a variety of proline analogs have been developed.[3] Among these, this compound emerges as a particularly intriguing scaffold. Its four-membered ring introduces a higher degree of conformational constraint than proline's five-membered pyrrolidine ring, and the additional amino group at the C3 position offers a potential site for further functionalization. This guide will provide a detailed exploration of the synthesis, incorporation, and functional consequences of utilizing this unique proline analog.

Synthesis of the Core Building Block: Fmoc-3-aminoazetidine-3-carboxylic acid

The successful incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) necessitates the availability of a suitably protected building block. The most common and versatile derivative for Fmoc-based SPPS is the N-α-Fmoc protected amino acid. The synthesis of Fmoc-3-aminoazetidine-3-carboxylic acid can be achieved from a 3-azidoazetidine-3-carboxylic acid precursor.[4]

Experimental Protocol: Synthesis of Fmoc-3-aminoazetidine-3-carboxylic acid

This protocol outlines a two-step process involving the reduction of the azido group followed by Fmoc protection.

Step 1: Reduction of 3-azidoazetidine-3-carboxylic acid to this compound

-

Dissolution: Dissolve 3-azidoazetidine-3-carboxylic acid (1 equivalent) in a suitable solvent system, such as a mixture of water and methanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS, until the starting material is fully consumed.

-

Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude this compound. This intermediate is often used in the next step without further purification.

Step 2: Fmoc Protection of this compound

-

Dissolution and Basification: Dissolve the crude this compound in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group.

-

Fmoc-OSu Addition: Slowly add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1-1.2 equivalents) in a water-miscible organic solvent like dioxane or acetone to the reaction mixture while stirring vigorously.

-

Reaction: Allow the reaction to proceed at room temperature for several hours or overnight.

-

Acidification and Extraction: After the reaction is complete (monitored by TLC or LC-MS), acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of ~2-3. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford pure Fmoc-3-aminoazetidine-3-carboxylic acid.

References

Conformational Landscape of 3-Aminoazetidine-3-carboxylic Acid: A Technical Guide for Drug Discovery

Foreword: The Azetidine Ring as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, strained heterocyclic systems have emerged as powerful tools for medicinal chemists. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional profile that can profoundly influence the biological activity and pharmacokinetic profile of a molecule.[1][2] Substitution at the 3-position, in particular, provides a versatile vector for modulating molecular properties. This guide focuses on the conformational analysis of a key derivative, 3-Aminoazetidine-3-carboxylic acid, a constrained β-amino acid with significant potential in the design of peptidomimetics and other therapeutics. Understanding its conformational propensities is paramount for rational drug design and the development of novel chemical entities with tailored biological functions.[3][4]

Introduction to this compound: A Constrained Amino Acid with Unique Properties

This compound is a non-proteinogenic amino acid that has garnered considerable interest in medicinal chemistry.[4] Its rigid four-membered ring structure imparts significant conformational constraints compared to its acyclic or larger-ring counterparts. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[5] The presence of both an amino and a carboxylic acid group on the same carbon atom (C3) creates a unique stereoelectronic environment that dictates its interactions and overall shape.

The incorporation of this compound into peptide chains has been shown to induce specific secondary structures, such as β-turns.[3] This ability to act as a "turn-inducer" is of great interest for the design of peptidomimetics with defined three-dimensional structures, which can mimic the bioactive conformation of natural peptides while offering improved stability against proteolytic degradation.[6]

This technical guide provides a comprehensive overview of the methodologies employed in the conformational analysis of this compound, encompassing both experimental and computational approaches. We will delve into the causality behind experimental choices and provide field-proven insights to guide researchers in their exploration of this fascinating molecule.

Experimental Approaches to Elucidate Conformation

The direct experimental characterization of the conformational landscape of this compound in its free form and when incorporated into larger molecules is crucial for a complete understanding of its properties. The two primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, providing insights into the dynamic and time-averaged structures.[7] For this compound, both ¹H and ¹³C NMR are invaluable.

Key Observables and Their Interpretation:

-

Chemical Shifts: The chemical shifts of the azetidine ring protons and carbons are highly sensitive to the ring's pucker and the orientation of the substituents.[8] Broadening of the signals for the methylene protons of the azetidine ring can indicate conformational dynamics.[8]

-

Coupling Constants: Vicinal coupling constants (³J) between protons on the azetidine ring can provide information about the dihedral angles and thus the ring puckering.

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) are crucial for determining through-space proximities between protons. For this compound, NOEs can reveal the relative orientation of the amino and carboxylic acid groups with respect to the ring protons and with each other. The observation of an NOE between a ring proton and a substituent proton can help define the stereochemistry and preferred conformation.

-

Intramolecular Hydrogen Bonding: The chemical shift of the amide proton (in N-acylated derivatives) or the amino protons can be sensitive to hydrogen bonding.[9] Variable temperature NMR studies can be employed to probe the presence and strength of intramolecular hydrogen bonds, which can significantly stabilize certain conformations.[3][10] For instance, a main-chain-to-side-chain hydrogen bond has been observed in peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids, forming a six-membered pseudo-cycle.[3]

Experimental Protocol: 2D NMR Analysis

A detailed two-dimensional NMR analysis is essential for the unambiguous assignment of signals and the extraction of conformational information.

-

Sample Preparation: Dissolve a few milligrams of the this compound derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ for less polar derivatives). The choice of solvent can influence the conformational equilibrium.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to assess the sample purity and identify the proton signals. The carboxylic acid proton may exhibit a broad singlet at around 12 ppm.[11][12]

-

COSY (Correlation Spectroscopy): Perform a COSY experiment to establish the scalar coupling network between protons, which is essential for assigning the protons within the azetidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate the proton signals with their directly attached ¹³C nuclei, allowing for the assignment of the carbon spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment will reveal long-range (2-3 bond) correlations between protons and carbons, further aiding in the structural assignment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons, which provides critical information about the three-dimensional structure and preferred conformations.

Data Visualization: NMR Workflow

X-ray Crystallography: The Solid-State Conformation

X-ray crystallography provides a static, high-resolution picture of the molecule's conformation in the solid state.[1] This technique is invaluable for determining precise bond lengths, bond angles, and torsion angles, which can then be used to validate computational models. The crystal structure of a derivative, N,3-O-dibenzyl-2,4-dideoxy-2,4-imino-D-ribonic acid, has been established by X-ray crystallographic analysis.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound or a suitable derivative of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the molecular model against the experimental data to obtain the final crystal structure.

Data Presentation: Crystallographic Parameters

| Parameter | 3-Aryl-3-arylmethoxyazetidine | 1,3,3-Trinitroazetidine |

| Empirical Formula | C₂₄H₂₅NO₂ | C₃H₄N₄O₆ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 10.435(2) | 11.231(2) |

| b (Å) | 13.045(3) | 5.923(1) |

| c (Å) | 15.029(3) | 10.966(2) |

| β (°) | 108.08(3) | 109.43(3) |

| Volume (ų) | 1944.3(7) | 688.1(2) |

| Table 1: Comparative crystallographic data for selected 3-substituted azetidine derivatives, illustrating the impact of substituents on crystal packing.[1] |

Computational Approaches for a Deeper Understanding

Computational chemistry provides a powerful complement to experimental methods, allowing for the exploration of the entire conformational energy landscape, the identification of low-energy conformers, and the quantification of the energetic barriers between them.

Molecular Mechanics (MM): A First Look at the Conformational Landscape

Molecular mechanics methods, which employ classical force fields, are computationally efficient and well-suited for a broad conformational search.

Force Field Selection:

The choice of an appropriate force field is critical for obtaining reliable results. For small, drug-like molecules such as this compound, several well-established force fields are available:

-

GAFF (General Amber Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, GAFF is a good choice for studying the molecule both in isolation and within a larger biomolecular context.[14]

-

CGenFF (CHARMM General Force Field): Developed for drug-like molecules and compatible with the CHARMM biomolecular force fields, CGenFF is another excellent option.[14]

-

OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom): This force field is also widely used for small organic molecules.[14]

Workflow: Conformational Search

Quantum Mechanics (QM): High-Accuracy Energy Calculations

Quantum mechanics methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are essential for refining the energies of the conformers identified by molecular mechanics and for studying properties that depend on the electronic distribution, such as intramolecular hydrogen bonding.[15][16]

Protocol: DFT Calculations

-

Functional and Basis Set Selection: The choice of DFT functional and basis set is a trade-off between accuracy and computational cost. A good starting point for geometry optimizations is the B3LYP functional with a 6-31G(d,p) basis set.[6] For more accurate single-point energy calculations, a larger basis set such as 6-311++G(2df,pd) can be used.[6]

-

Geometry Optimization: The geometries of the low-energy conformers obtained from the molecular mechanics search should be re-optimized at the DFT level.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Solvation Effects: To model the behavior in solution, implicit solvent models (e.g., PCM, SMD) can be incorporated into the DFT calculations.[15][16]

Key Conformational Features to Investigate:

-

Ring Puckering: The azetidine ring is not planar and can adopt a puckered conformation.[17] The degree of puckering and the preferred pucker angle should be determined.

-

Substituent Orientation: The relative orientation of the amino and carboxylic acid groups (axial vs. equatorial-like) will significantly impact the molecule's properties.

-

Intramolecular Hydrogen Bonding: DFT calculations are well-suited to investigate the presence and strength of potential intramolecular hydrogen bonds between the amino group and the carboxylic acid, or between the carboxylic acid proton and the azetidine nitrogen.[10]

Synthesis of Findings: The Conformational Profile of this compound

By integrating the insights from both experimental and computational approaches, a comprehensive picture of the conformational landscape of this compound can be constructed.

Expected Conformational Preferences:

-

The azetidine ring will adopt a puckered conformation, with the degree of puckering influenced by the solvent and any N-substituents.

-

In non-polar environments, conformations stabilized by intramolecular hydrogen bonding are likely to be significantly populated.[10] This could involve a hydrogen bond between the carboxylic acid proton and the lone pair of the amino group, or between an amino proton and the carbonyl oxygen of the carboxylic acid.

-

In polar, hydrogen-bond-accepting solvents, these intramolecular hydrogen bonds may be disrupted in favor of intermolecular interactions with the solvent.[10]

-

When incorporated into a peptide, the constrained nature of the this compound moiety is expected to favor turn-like structures, particularly β-turns.[3]

Conclusion and Future Directions

The conformational analysis of this compound is a critical step in harnessing its full potential in drug discovery. The methodologies outlined in this guide, combining high-resolution experimental techniques with robust computational methods, provide a clear pathway for elucidating its conformational preferences. A thorough understanding of its intrinsic conformational landscape will empower medicinal chemists to design and synthesize novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on exploring the conformational impact of a wider range of N-substituents and systematically studying its influence on the structure and dynamics of various peptide and non-peptide scaffolds.

References

- 1. [PDF] Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Semantic Scholar [semanticscholar.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 5. quora.com [quora.com]

- 6. Comprehensive conformational analysis of the nucleoside analogue 2'-beta-deoxy-6-azacytidine by DFT and MP2 calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

3-Aminoazetidine-3-carboxylic acid derivatives and analogs

An In-Depth Technical Guide to 3-Aminoazetidine-3-Carboxylic Acid Derivatives and Analogs in Modern Drug Discovery

Executive Summary

Constrained molecular scaffolds are of paramount importance in medicinal chemistry, offering a strategy to pre-organize molecules into bioactive conformations, thereby enhancing potency, selectivity, and metabolic stability. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, represents a uniquely valuable motif. It imparts significant conformational rigidity without the excessive ring strain of aziridines, providing a stable and synthetically accessible building block. This guide focuses specifically on this compound and its derivatives, a class of compounds that function as conformationally restricted α- or β-amino acid analogs. We will explore the core synthetic strategies, methodologies for diversification, and diverse applications of this scaffold, from crafting peptidomimetics with enhanced properties to designing novel small-molecule therapeutics targeting the central nervous system and beyond.

The Strategic Value of the 3,3-Disubstituted Azetidine Scaffold

The incorporation of non-canonical amino acids is a cornerstone of modern peptide and small molecule design.[1] The this compound core offers distinct advantages rooted in its unique stereoelectronic properties.

-

Conformational Constraint: The four-membered ring severely restricts bond rotation compared to acyclic or larger ring-based amino acids. This rigidity can lock a peptide backbone into a specific secondary structure, such as a β-turn, which is often critical for receptor recognition.[2][3] This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity.

-

Improved Proteolytic Stability: The unnatural azetidine backbone is resistant to degradation by proteases, a critical feature for enhancing the in vivo half-life of peptide-based therapeutics.[1]

-

Vectorial Display of Functionality: The quaternary carbon at the C3 position projects the amino and carboxylic acid groups (or their derivatives) in well-defined vectors. This precise spatial arrangement is crucial for interacting with specific pockets in a biological target.

-

Versatile Synthetic Handle: The azetidine nitrogen provides a convenient point for N-alkylation or N-arylation, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity to optimize drug-like characteristics.[4]

These features have established azetidine carboxylic acids as important building blocks for a wide array of biologically active compounds, including peptides, foldamers, and small-molecule drugs targeting various disease areas.[2][5]

Core Synthetic Strategies

The construction of the this compound scaffold can be approached through several strategic pathways. The choice of route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Synthesis via Horner-Wadsworth-Emmons (HWE) and Aza-Michael Addition

A highly effective and modular approach begins with a protected azetidin-3-one. This strategy leverages two powerful name reactions to build the core structure. The causality behind this choice lies in its reliability and the commercial availability of the starting ketone.

-

HWE Olefination: N-Boc-azetidin-3-one is reacted with a phosphonate ester, such as methyl 2-(diethylphosphono)acetate, in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction reliably forms a C=C double bond, yielding a key intermediate, methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[6]

-

Aza-Michael Addition: This electron-deficient alkene is an excellent Michael acceptor. Reaction with an amine nucleophile, such as an azide source (e.g., sodium azide) or a protected amine, proceeds via a conjugate addition to the double bond. This step stereoselectively installs the amino functionality at the C3 position, creating the desired quaternary center.[6]

The resulting product contains both the amino and carboxylic ester functionalities at the C3 position, ready for further elaboration.

Experimental Protocol: Representative Synthesis via HWE and Aza-Michael Addition

This protocol is a representative example based on established methodologies.[6]

Step 1: Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

-

To a stirred solution of N-Boc-azetidin-3-one (1.0 eq) and methyl 2-(diethylphosphono)acetate (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add DBU (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the ketone.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target ylidene acetate.

Step 2: Aza-Michael Addition to Introduce the Amino Group

-

Dissolve the methyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 eq) in a suitable solvent such as methanol.

-

Add sodium azide (NaN₃, 3.0 eq) to the solution.

-

Stir the reaction at room temperature for 24-48 hours until the starting material is consumed (monitored by LC-MS).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 3-azido-1-Boc-azetidine-3-carboxylate. The azide can then be reduced (e.g., via Staudinger reaction or catalytic hydrogenation) to the primary amine.

Alternative Synthetic Routes

While the HWE/Michael addition pathway is common, other strategies have been developed:

-

From 2-(Bromomethyl)acrylates: This method involves the amination, bromination, and subsequent base-induced cyclization of alkyl 2-(bromomethyl)acrylates. This route initially favors the kinetic formation of an aziridine product, which can then be thermally isomerized to the thermodynamically more stable 3-bromoazetidine-3-carboxylate derivative.[2][7] The bromo-substituted intermediate is a versatile handle for introducing various nucleophiles.

-

Reductive Amination of Azetidin-3-one: For derivatives where the C3 position bears an amino group and a different side chain (not a carboxylate), direct reductive amination of N-Boc-azetidin-3-one with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride is a highly effective strategy.[8]

Diagram: Synthetic Workflow Overview

Caption: Key synthetic pathways to the this compound core.

Derivatization and Analog Development

The true power of the this compound scaffold lies in its capacity for diversification to tailor its properties for specific biological targets.

| Derivatization Strategy | Rationale & Application | Key Methodologies | Example Application |

| N-Alkylation/Arylation | Modulates solubility, lipophilicity, basicity (pKa), and can introduce pharmacophoric elements to interact with the target protein. | Reductive amination with aldehydes; Sₙ2 reaction with alkyl halides.[8] | Introduction of lipophilic moieties like 4,4-diphenylbutenyl for GABA transporter (GAT) inhibitors.[4] |

| Amide Bond Formation | Incorporation into peptide chains as a non-canonical amino acid. The Boc-protected acid is a versatile building block.[1] | Standard peptide coupling protocols (e.g., using carbodiimides like EDC or phosphonium/uronium agents like HATU).[1] | Creating proteolytically stable peptide therapeutics.[1] |

| Carboxylic Acid Bioisosteres | Replaces the carboxylic acid to alter acidity, polarity, and metabolic stability while retaining key H-bonding interactions. | Synthesis of tetrazole rings or other acidic heterocycles. | Investigating tetrazole analogs as potential GABA uptake inhibitors, though with limited success reported in some studies.[4] |

| C3-Side Chain Diversification | Introduces functionality beyond the amino group, creating novel analogs with different steric and electronic properties. | Starts from a 3-bromo or 3-iodoazetidine intermediate, followed by nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).[5][7] | Synthesis of 3-aryl and 3-heteroaryl azetidine derivatives as analogs of pain medication.[5][6] |

| Fluorination | Introduces fluorine to block metabolic oxidation, alter pKa, and potentially enhance binding affinity through favorable fluorine-protein interactions. | Bromofluorination of a propenylamine precursor followed by cyclization and oxidation.[9] | Development of novel fluorinated β-amino acid building blocks for medicinal chemistry.[9] |

Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound derivatives have led to their application across multiple therapeutic areas.

Peptidomimetics and Foldamers

When incorporated into a peptide sequence, the azetidine ring acts as a potent conformational constraint. Studies have shown that the this compound moiety can effectively induce β-turn structures.[3] Furthermore, an interesting main-chain-to-side-chain hydrogen bond can form between the azetidine ring nitrogen and the amide proton of the subsequent residue, creating a stable six-membered pseudo-cycle that further rigidifies the local conformation.[3] This makes them powerful tools for designing peptides with predictable 3D structures and improved resistance to enzymatic degradation.[1]

Central Nervous System (CNS) Agents

The constrained nature of the azetidine ring makes it an excellent scaffold for mimicking neurotransmitters.

-

GABA Uptake Inhibitors: Azetidine derivatives serve as conformationally restricted analogs of γ-aminobutyric acid (GABA) or β-alanine.[4][10] By appending lipophilic side chains, such as a 4,4-diphenylbutenyl group, to the azetidine nitrogen, potent inhibitors of the GABA transporters GAT-1 and GAT-3 have been developed. For instance, certain azetidin-2-ylacetic acid derivatives achieved IC₅₀ values in the low micromolar range for GAT-1.[4]

-

Triple Reuptake Inhibitors (TRIs): 3-Aminoazetidine derivatives have been explored as scaffolds for developing broad-spectrum antidepressants that inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[8] Extensive structure-activity relationship (SAR) studies have led to the identification of lead compounds with a desired inhibitory profile (SERT > NET > DAT).[8]

-

NMDA Receptor Modulators: 3-Aminooxetane-3-carboxylic acid, a close structural analog, has been reported as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, highlighting the potential of these small, constrained rings in targeting ion channels.[5][6]

Advanced Linker Technology

The stable and rigid nature of the azetidine core makes it suitable for use in more complex drug modalities. Azetidine-3-carboxylic acid has been identified as a non-cleavable linker for use in the synthesis of both antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over the distance and geometry between two molecular entities is critical for efficacy.[]

Diagram: Application-Driven Derivatization of the Azetidine Core

Caption: Derivatization strategies for different therapeutic applications.

Conclusion and Future Outlook

This compound and its analogs are far more than simple curiosities; they are powerful, field-proven tools in the drug discovery arsenal. Their inherent conformational rigidity provides a robust platform for designing molecules with enhanced potency, selectivity, and metabolic stability. The synthetic accessibility and modular nature of the scaffold ensure that a vast chemical space can be explored around the core structure.

Future research will likely focus on several key areas:

-

Novel Synthetic Methodologies: Developing more efficient, enantioselective syntheses will broaden access to chiral derivatives.

-

Exploration of New Biological Space: Applying this scaffold to novel target classes beyond CNS and peptides.

-

Integration into Complex Modalities: Expanding their use as key structural elements in PROTACs, ADCs, and covalent inhibitors where precise geometric control is essential.

As the demand for therapeutics with highly optimized properties continues to grow, the strategic application of constrained building blocks like this compound will undoubtedly play a central role in the future of medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Semantic Scholar [semanticscholar.org]

- 8. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of azetidine-3-carboxylic acid | Semantic Scholar [semanticscholar.org]

review of 3-Aminoazetidine-3-carboxylic acid in medicinal chemistry

An In-depth Technical Guide: The Role and Application of 3-Aminoazetidine-3-carboxylic Acid in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: Embracing Conformational Constraint for Superior Drug Design

In the intricate landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the myriad of building blocks available to the modern drug hunter, conformationally constrained amino acids have emerged as powerful tools for sculpting molecular architecture. This guide focuses on a particularly compelling, yet underutilized, scaffold: This compound .

This non-natural, Cα-tetrasubstituted amino acid is more than a mere structural curiosity. Its rigid four-membered ring system imposes a distinct conformational bias on peptides and small molecules, a feature that can be strategically exploited to enhance metabolic stability, modulate receptor affinity, and fine-tune pharmacokinetic profiles.[1][2] This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the synthesis, properties, and strategic applications of this unique building block. We will move beyond theoretical concepts to provide actionable protocols and field-proven insights, grounded in authoritative references.

The Core Moiety: Structure and Intrinsic Properties

This compound is a heterocyclic amino acid characterized by a four-membered azetidine ring bearing both an amino and a carboxylic acid group at the C3 position. This arrangement creates a quaternary stereocenter, though the molecule is achiral unless substituted at other positions.

The defining feature of this scaffold is its inherent rigidity. Unlike the relatively flexible five-membered ring of proline, the azetidine ring severely restricts bond rotation. This conformational constraint is the primary driver of its utility in medicinal chemistry, offering a predictable method to influence molecular topology.[2][3]

Physicochemical Property Modulation

The incorporation of the this compound moiety can profoundly impact a molecule's drug-like properties. Understanding these effects is causal to its rational application in drug design.

| Property | Impact of Incorporation | Rationale |

| Conformational Rigidity | Significantly Increased | The strained 4-membered ring minimizes rotational freedom, leading to a more defined 3D structure. |

| Metabolic Stability | Enhanced (especially in peptides) | The rigid structure can sterically hinder the approach of proteolytic enzymes, improving resistance to degradation.[2][4] |

| Aqueous Solubility | Generally Favorable | The presence of two polar, ionizable groups (amine and carboxylic acid) and a ring nitrogen can enhance water solubility. |

| Lipophilicity (LogP/D) | Context-Dependent | While polar, the compact, saturated ring can reduce the polar surface area compared to more extended, flexible linkers, thus modulating lipophilicity. |

| Peptide Secondary Structure | Potent β-Turn Inducer | The specific bond angles imposed by the azetidine ring favor the formation of β-turns in peptide sequences.[1] |

| Chirality | Can Remove Stereocenters | As a bioisosteric replacement, it can be used to substitute a chiral center, simplifying synthesis and characterization.[5] |

Conformational Analysis: A Comparative View

The structural impact of the azetidine core is best understood by comparing it to a more flexible, natural amino acid like alanine. The Graphviz diagram below illustrates the restricted torsional space of the azetidine moiety versus the broader conformational landscape available to a standard amino acid residue.

Caption: Conformational freedom of Alanine vs. the rigid this compound core.

Synthesis of Key Building Blocks

The practical application of this compound hinges on the availability of suitably protected derivatives for synthetic chemistry. The most common and versatile building block is 1-(tert-butoxycarbonyl)-3-aminoazetidine-3-carboxylic acid . Its synthesis typically starts from commercially available 1-Boc-3-azetidinone.

The workflow diagram below outlines a common synthetic pathway. The key transformation is the Strecker or a related reaction to introduce the amine and nitrile (a carboxylic acid precursor) functionalities at the challenging C3 position, followed by hydrolysis.

Caption: General synthetic workflow for the preparation of the core building block.

Experimental Protocol: Synthesis of 1-Boc-3-aminoazetidine-3-carboxylic acid

This protocol describes a representative method for synthesizing the key building block, adapted from principles in organic synthesis.[5][6]

Step 1: Formation of the α-Aminonitrile

-

To a stirred solution of 1-Boc-3-azetidinone (1.0 equiv.) in methanol at 0 °C, add a 7N solution of ammonia in methanol (5.0 equiv.).

-

Stir the mixture for 30 minutes, then add trimethylsilyl cyanide (1.5 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure. The crude aminonitrile intermediate is typically carried forward without extensive purification.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the crude aminonitrile from Step 1 in a 6M aqueous HCl solution.

-

Heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours.

-

Monitor the hydrolysis by LC-MS, observing the disappearance of the nitrile intermediate and the appearance of the product mass.

-

Cool the reaction mixture to room temperature and concentrate under vacuum to remove excess HCl and water.

-

Re-dissolve the residue in water and adjust the pH to ~3-4 with a suitable base (e.g., sodium bicarbonate or a basic ion-exchange resin). The product will precipitate or can be isolated.

-

Filter the solid, wash with cold water and diethyl ether, and dry under vacuum to yield 1-Boc-3-aminoazetidine-3-carboxylic acid.

Self-Validation System: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the structure and ensure it is suitable for subsequent applications like peptide synthesis.

Applications in Medicinal Chemistry

Bioisosteric Replacement: A Strategy for Optimization

Bioisosterism, the replacement of a molecular fragment with another that retains similar physicochemical properties and biological activity, is a cornerstone of lead optimization.[7][8][9] this compound and its derivatives serve as excellent bioisosteres in several contexts.

Case Study: Development of Triple Reuptake Inhibitors (TRIs)

Depression is linked to the synaptic levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). TRIs aim to block the reuptake of all three neurotransmitters.

In a notable study, researchers sought to optimize a series of 3-α-oxyazetidine TRIs.[5] The lead compound possessed a chiral center, complicating synthesis and potentially leading to undesirable pharmacology from one enantiomer.

The Bioisosteric Leap: The chiral 3-α-oxyazetidine core was replaced with a 3-aminoazetidine moiety. This strategic replacement successfully removed the stereogenic center while preserving the essential pharmacophoric elements.[5]

Caption: Bioisosteric replacement of a chiral core with an achiral 3-aminoazetidine scaffold.

Outcome: This strategy led to the identification of compound 10dl , which exhibited a potent and balanced TRI profile and good microsomal stability, marking it as a candidate for further development.[5]

| Compound | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |

| Original Lead (1) | Potent (racemate) | Potent (racemate) | Potent (racemate) |

| 10ck (Series B) | 1.8 | 3.5 | 165 |

| 10dl (Series B) | 1.4 | 4.3 | 108 |

| Data synthesized from reported findings for illustrative purposes.[5] |

Peptidomimetics: Engineering Stability and Structure

The incorporation of non-canonical amino acids is a proven strategy to create peptides with improved therapeutic properties.[2][10][11] The rigid this compound scaffold is particularly effective for this purpose.

Causality of Experimental Choice: Standard peptides are often plagued by poor metabolic stability due to proteolysis. The Cα-tetrasubstituted and conformationally locked nature of this amino acid provides steric shielding of the adjacent peptide bonds, rendering them less susceptible to enzymatic cleavage.[2][4]

Furthermore, its propensity to induce β-turns allows for the rational design of foldamers—non-natural oligomers that adopt specific, predictable three-dimensional structures.[1] This is critical for mimicking the bioactive conformation of a natural peptide ligand while enhancing its drug-like properties.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for incorporating a protected this compound derivative into a growing peptide chain using Fmoc-based SPPS.[12]

Prerequisites:

-

Fmoc-protected peptide-resin (the growing chain).

-

Fmoc-3-amino-(1-Boc-azetidine)-3-carboxylic acid (the building block to be added).

-

Coupling reagents (e.g., HBTU/HOBt or HATU).

-

Activation base (e.g., DIPEA or NMM).

-

Deprotection solution (e.g., 20% piperidine in DMF).

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in a suitable solvent (e.g., DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to expose the N-terminal amine of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.

-

Coupling Activation: In a separate vessel, pre-activate the Fmoc-3-amino-(1-Boc-azetidine)-3-carboxylic acid (3-4 equiv.) with the coupling reagent (e.g., HATU, 3-4 equiv.) and activation base (e.g., DIPEA, 6-8 equiv.) in DMF for 5-10 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature. The extended coupling time is often necessary due to the steric bulk of the Cα-tetrasubstituted amino acid.

-

Monitoring: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating reaction completion.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents. The cycle can now be repeated to add the next amino acid.

Conclusion and Future Perspectives

This compound is a potent and versatile building block in the medicinal chemist's toolkit. Its defining feature—conformational constraint—provides a rational and predictable means to enhance metabolic stability, engineer specific secondary structures in peptides, and optimize small molecules through bioisosteric replacement.[1][2][5] The ability to remove unwanted stereocenters further simplifies synthetic challenges and streamlines the drug development process.

The future of this scaffold is bright. Its application is expanding beyond traditional peptidomimetics and small molecule scaffolds. We anticipate its increased use in novel drug modalities, including:

-

PROTACs and Molecular Glues: As a rigid linker component to control the spatial orientation of the warhead and E3 ligase-binding elements.[]

-

Antibody-Drug Conjugates (ADCs): As part of the linker to modulate stability and release characteristics.[]

-

Macrocyclic Peptides: To nucleate specific folds and improve cell permeability in these challenging but promising therapeutics.

As synthetic methodologies become more robust and the impact of conformational control on pharmacology is further appreciated, this compound and its derivatives are poised to become indispensable components in the design of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]

- 10. japer.in [japer.in]

- 11. medchemexpress.com [medchemexpress.com]

- 12. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

Introduction: The Growing Importance of Azetidine Scaffolds in Drug Discovery

An In-depth Technical Guide to the Solubility and Stability of 3-Aminoazetidine-3-carboxylic Acid

This compound is a non-canonical, conformationally constrained amino acid that has garnered significant interest in medicinal chemistry. Its rigid four-membered ring structure offers a unique tool for peptide modification and the design of novel therapeutics.[1][2] The azetidine ring can enhance proteolytic stability, improve receptor binding affinity, and fine-tune the physicochemical properties of parent molecules.[1][3] As this building block is increasingly incorporated into drug candidates, a thorough understanding of its fundamental characteristics—namely solubility and stability—is paramount for formulation development, analytical method design, and ensuring drug product quality and safety.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. While specific experimental data for this compound is limited in public literature, this guide presents a robust, first-principles approach to its characterization, detailing the necessary experimental workflows and predicting its behavior based on established chemical principles.

Part 1: Physicochemical and Solubility Characterization

A molecule's solubility is a critical determinant of its bioavailability and developability. For this compound, its structure as a cyclic amino acid dictates its behavior. It possesses both a basic amino group and an acidic carboxylic acid group, allowing it to exist as a zwitterion near neutral pH. This dual character fundamentally influences its solubility profile.

Predicted Physicochemical Properties

Predicting key physicochemical parameters is the first step in designing solubility experiments.

| Parameter | Predicted Value/Characteristic | Rationale and Impact |

| pKa1 (Carboxylic Acid) | ~2.0 - 3.0 | The α-amino group's electron-withdrawing effect lowers the pKa of the carboxylic acid compared to a simple carboxylic acid (pKa ~4-5).[4][5] At pH values above this, the group is deprotonated (-COO⁻), increasing aqueous solubility. |

| pKa2 (Azetidine Ring N) | ~8.0 - 9.0 | The pKa of the secondary amine in the azetidine ring is expected to be slightly lower than that of a typical acyclic secondary amine due to ring strain. |

| pKa3 (α-Amino Group) | ~9.0 - 10.0 | Typical for an α-ammonium group. At pH values below this, the group is protonated (-NH₃⁺), increasing aqueous solubility.[4] |

| Isoelectric Point (pI) | ~5.5 - 6.5 | Calculated as (pKa₁ + pKa₂)/2 (assuming the azetidine and alpha-amino pKa values are close). At the pI, the molecule has a net neutral charge, and aqueous solubility is at its minimum. |

| LogP (Octanol-Water) | < 0 | The zwitterionic and polar nature of the molecule suggests it is highly hydrophilic, leading to poor partitioning into octanol and thus a low or negative LogP value. |

Solubility Profile: A Predicted Overview

Based on its zwitterionic character, this compound is predicted to be:

-

Highly soluble in aqueous media , especially at pH values significantly above or below its isoelectric point where it exists as a charged salt.

-

Sparingly soluble in polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF).

-

Practically insoluble in non-polar organic solvents such as dichloromethane (DCM), ethyl acetate, and hexane.[6]

Workflow for Experimental Solubility Determination

The following protocol outlines the Shake-Flask method, a gold-standard technique for determining thermodynamic solubility.

Caption: Experimental workflow for solubility determination.

Part 2: Chemical Stability and Forced Degradation

Understanding a molecule's intrinsic stability is a regulatory requirement and crucial for developing stable formulations.[7][8] Forced degradation studies intentionally stress the molecule to identify likely degradation pathways and products, which is essential for developing a stability-indicating analytical method.[9][10]

Predicted Degradation Pathways

The structure of this compound contains two key features prone to degradation: the strained azetidine ring and the amino acid functionality.

-

Hydrolysis of the Azetidine Ring: This is the most anticipated degradation pathway for azetidine-containing compounds.[11] Under both acidic and basic conditions, the strained four-membered ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening.

-

Oxidative Degradation: The secondary amine of the azetidine ring and the primary α-amino group are potential sites for oxidation.

-

Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) is a potential degradation route for amino acids.

Caption: Predicted degradation pathways for the molecule.

Experimental Protocol for a Forced Degradation Study

This protocol is designed to generate degradation products at a level of approximately 5-20%, which is ideal for analytical method development.[8]

1. Stock Solution Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in water.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 N and 1 N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution 1:1 with 0.1 N and 1 N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution 1:1 with 3% and 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Expose the solid powder to 80°C for 48 hours. Also, heat the aqueous stock solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid powder and the aqueous stock solution to a photostability chamber (ICH Q1B conditions).

3. Sample Analysis:

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

-

Neutralize the acid and base samples before analysis.

-

Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.

Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its impurities, excipients, and degradation products.

Initial Method Parameters (A Starting Point):

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Good retention for polar compounds when used with an appropriate mobile phase. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines and carboxylic acids and is MS-compatible. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes compounds from the reverse-phase column. |

| Gradient | Start with a low %B (e.g., 5%) and ramp up to elute potential, less polar degradants. | A gradient is necessary to separate the highly polar parent from potentially diverse degradation products. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30°C | Provides reproducible chromatography. |

| Detection | PDA/DAD (e.g., 200-400 nm) and/or Mass Spectrometry (MS) | PDA allows for peak purity assessment. MS is critical for identifying the mass of unknown degradation products.[11] |

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the parent peak is pure in all stressed samples (via PDA peak purity analysis) and that all degradation products are well-resolved.

Summary and Conclusions

While this compound is a promising building block, a comprehensive understanding of its solubility and stability is essential for its successful application in drug development. This guide provides the theoretical framework and practical, step-by-step protocols necessary for a researcher to fully characterize these critical attributes.

By following the outlined workflows for solubility determination, forced degradation, and stability-indicating method development, scientists can:

-